molecular formula C14H12N2O4 B8807452 2,2'-Dinitro-6,6'-dimethylbiphenyl CAS No. 55153-02-1

2,2'-Dinitro-6,6'-dimethylbiphenyl

Cat. No. B8807452
CAS RN: 55153-02-1
M. Wt: 272.26 g/mol
InChI Key: UFWJYJCNLOWJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Dinitro-6,6'-dimethylbiphenyl is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
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properties

CAS RN

55153-02-1

Product Name

2,2'-Dinitro-6,6'-dimethylbiphenyl

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

1-methyl-2-(2-methyl-6-nitrophenyl)-3-nitrobenzene

InChI

InChI=1S/C14H12N2O4/c1-9-5-3-7-11(15(17)18)13(9)14-10(2)6-4-8-12(14)16(19)20/h3-8H,1-2H3

InChI Key

UFWJYJCNLOWJCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 2,2'-bis(diarylphosphino)-6,6'-dimethylbiphenyl as a ligand of the complex of the present invention can be synthesized according to the process reported in Miyashita et al., The Chemical Society of Japan, Collected Drafts II for Lectures in the 52th Spring Annual Meeting, IT06, p. 1267 (1986). More specifically, o-toluidine is reacted with nitric acid to form 2-amino-3-methylnitrobenzene, which is then converted to 2-iodo-3-methylnitrobenzene making use of the process described in P. B. Carlin et al., J. Am. Chem. Soc., Vol. 78, p. 1997 (1956). A copper powder is reacted on the resulting product to obtain 2,2'-dinitro-6,6'-dimethylbiphenyl, which is then subjected to hydrogenation using a Raney nickel as a catalyst to obtain 2,2'-diamino-6,6'-dimethylbiphenyl. The product is treated with a 47% hydrobromic acid aqueous solution to obtain 2,2'-dibromo-6,6'-dimethylbiphenyl. A Grignard reagent is prepared from the product according to a process generally employed therefor, for example, by using magnesium. The resulting Grignard reagent is condensed with a diarylphosphinyl chloride selected from diphenylphosphinyl chloride, di-p-tolylphosphinyl chloride, and di-p-anisylphosphinyl chloride to obtain a (±)-2,2'-bis(diarylphosphino)-6,6'-dimethylbiphenyl. The product is resolved by using benzoyl tartrate and then reduced with trichlorosilane to obtain an optically active 2,2'-bis(diarylphosphino)-6,6'-dimethylbiphenyl. Starting with the thus prepared optically active 2,2'-bis(diarylphosphino)-6,6'-dimethylbiphenyl, there can be obtained the ruthenium-phosphine complex of the present invention having the corresponding optical activity.
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Synthesis routes and methods II

Procedure details

In an eggplant flask having a ground-in stopper and equipped with a condenser were charged 2-iodo-3-nitrotoluene (6) as obtained in Preparation Example 3 and an equivalent weight of a copper powder, and the contents were stirred in an oil bath at 200° C. for 10 hours. The mixture was extracted with benzene by means of a Soxhlet extractor. The solvent was removed from the extract by distillation under reduced pressure, and the resulting crude crystal was recrystallized from 99% ethanol to obtain 6,6'-dimethyl-2,2'-dinitro-1,1'-biphenyl (7) as a black needle-like crystal having a melting point of 107.4° to 108.3° C. and a 73% yield.
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